

Filapixant: Application Notes for Laboratory Use

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Compound of Interest

Compound Name: *Filapixant*

Cat. No.: *B607451*

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Introduction

Filapixant (also known as BAY 1902607) is a potent and highly selective, orally bioavailable antagonist of the P2X3 purinergic receptor. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in the pathophysiology of various conditions, including chronic cough, neuropathic pain, and overactive bladder[1][2][3]. As a selective inhibitor, **Filapixant** blocks the binding of extracellular ATP, thereby preventing the activation of these channels and the subsequent initiation of nociceptive and reflex pathways[2]. These application notes provide detailed information on the solubility of **Filapixant** and protocols for its use in a laboratory setting.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₄ H ₂₆ F ₃ N ₅ O ₃ S
Molecular Weight	521.56 g/mol
CAS Number	1948232-63-0
Appearance	White to light yellow solid

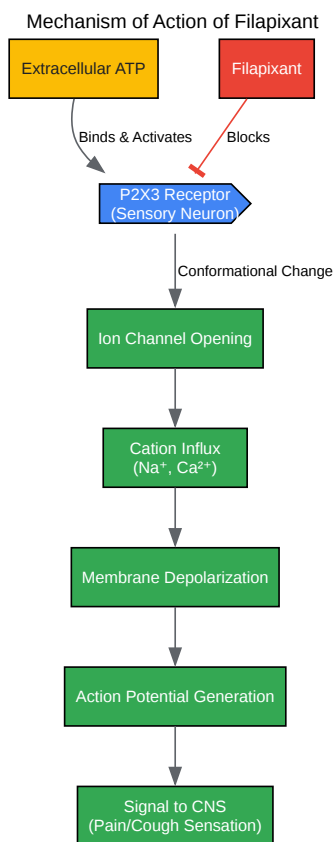
Solubility Data

Filapixant exhibits high solubility in organic solvents and is reported to have high aqueous solubility, which contributes to its favorable pharmacokinetic profile[4]. Quantitative data for common laboratory solvents are summarized below.

Solvent	Solubility	Concentration	Notes
DMSO	146.67 mg/mL	281.21 mM	May require ultrasonication to fully dissolve. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.
Corn Oil	≥ 5.5 mg/mL	≥ 10.55 mM	Forms a clear solution.
Aqueous Solution	High Solubility	Not specified	Clinical studies utilized aqueous solutions for oral administration, indicating good solubility, though a specific mg/mL value is not publicly available.

Signaling Pathway of Filapixant Action

Filapixant exerts its pharmacological effect by competitively inhibiting the P2X3 receptor on sensory neurons. The binding of the endogenous ligand, ATP, released during cellular stress or injury, activates the P2X3 receptor, which functions as a non-selective cation channel. This activation leads to an influx of Na^+ and Ca^{2+} , causing membrane depolarization and the initiation of an action potential. This signal is then propagated to the central nervous system, resulting in sensations such as pain or the urge to cough. **Filapixant** blocks this initial activation step.



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Mechanism of Action of **Filapixant**

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution for In Vitro Use

This protocol describes the preparation of a concentrated stock solution for use in cell-based assays.

Materials:

- **Filapixant** powder
- Anhydrous, high-purity DMSO

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Procedure:

- **Weighing:** Accurately weigh the desired amount of **Filapixant** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 52.16 mg of **Filapixant**.
- **Solvent Addition:** Add the calculated volume of DMSO to the tube. For a 100 mM solution from 52.16 mg of **Filapixant**, add 1 mL of DMSO.
- **Dissolution:** Vortex the mixture thoroughly for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic bath at room temperature and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.
- **Aliquoting and Storage:** Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Note on Cell Culture Application: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity. It is recommended to perform serial dilutions in culture medium and to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Protocol 2: Preparation of Formulations for In Vivo Animal Studies

The following are examples of formulations suitable for oral (p.o.) or intraperitoneal (i.p.) administration in animal models, based on supplier recommendations.

Formulation A: Clear Solution in Corn Oil

- **Final Concentration:** ≥ 5.5 mg/mL

- Procedure:
 - Prepare a concentrated stock of **Filapixant** in DMSO (e.g., 55 mg/mL).
 - For a 1 mL final working solution, add 100 μ L of the 55 mg/mL DMSO stock to 900 μ L of corn oil.
 - Mix thoroughly until a clear solution is obtained.

Formulation B: Suspended Solution with PEG300 and Tween-80

- Final Concentration: 5.5 mg/mL
- Procedure:
 - Prepare a concentrated stock of **Filapixant** in DMSO (e.g., 55 mg/mL).
 - To prepare 1 mL of the final formulation:
 - Add 100 μ L of the 55 mg/mL DMSO stock to 400 μ L of PEG300. Mix well.
 - Add 50 μ L of Tween-80 to the mixture. Mix well.
 - Add 450 μ L of saline to bring the final volume to 1 mL. Mix thoroughly to ensure a uniform suspension.

Formulation C: Suspended Solution with SBE- β -CD

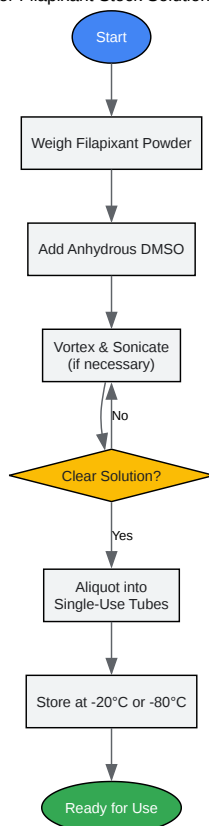
- Final Concentration: 5.5 mg/mL
- Procedure:
 - Prepare a concentrated stock of **Filapixant** in DMSO (e.g., 55 mg/mL).
 - Prepare a 20% (w/v) solution of SBE- β -CD in saline.
 - To prepare 1 mL of the final formulation, add 100 μ L of the 55 mg/mL DMSO stock to 900 μ L of the 20% SBE- β -CD solution.

- Mix thoroughly. Sonication may be required to achieve a uniform suspension.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of **Filapixant** for laboratory use.

Workflow for Filapixant Stock Solution Preparation



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Workflow for **Filapixant** Stock Solution Preparation

Safety Precautions

- Handle **Filapixant** powder in a well-ventilated area or chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

- Refer to the Safety Data Sheet (SDS) for complete handling and safety information.

Disclaimer: This document is intended for research use only and is not a guide for clinical or therapeutic use. All laboratory work should be conducted by trained professionals in accordance with institutional and national safety guidelines.

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